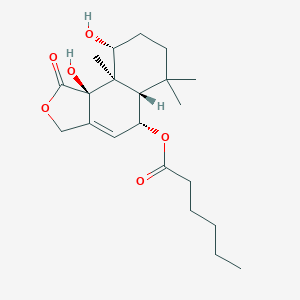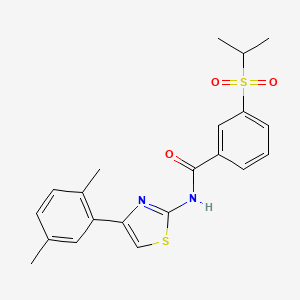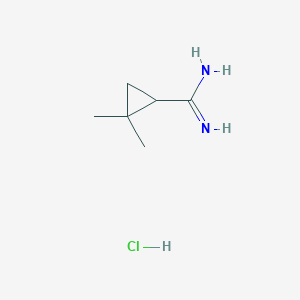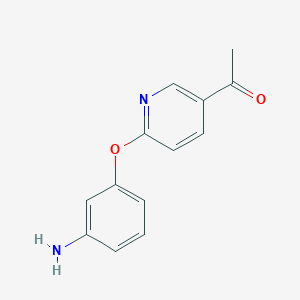![molecular formula C26H25N3O6S B2499840 5-(3,4-diéthoxybenzamido)-4-oxo-3-phényl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate d'éthyle CAS No. 851947-12-1](/img/structure/B2499840.png)
5-(3,4-diéthoxybenzamido)-4-oxo-3-phényl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H25N3O6S and its molecular weight is 507.56. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Le 5-(3,4-diéthoxybenzamido)-4-oxo-3-phényl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate d'éthyle a montré un potentiel prometteur en tant qu'agent anticancéreux. Les chercheurs ont exploré ses effets sur diverses lignées cellulaires cancéreuses, notamment le cancer du sein, du poumon et du côlon. Des études mécanistiques suggèrent qu'il interfère avec la prolifération cellulaire, induit l'apoptose et inhibe la croissance tumorale .
Activité anti-inflammatoire
Le composé présente des propriétés anti-inflammatoires en modulant les voies inflammatoires clés. Il supprime les cytokines et les enzymes pro-inflammatoires, ce qui en fait un candidat potentiel pour la prise en charge de maladies inflammatoires telles que la polyarthrite rhumatoïde et la maladie inflammatoire de l'intestin .
Effets antibactériens et antimicrobiens
Des études ont démontré l'activité antibactérienne de ce composé contre les bactéries Gram-positives et Gram-négatives. Sa structure chimique unique pourrait offrir une nouvelle approche pour lutter contre les infections bactériennes .
Potentiel analgésique
Le this compound a été étudié pour ses effets analgésiques. Il peut agir par des mécanismes centraux et périphériques pour soulager la douleur .
Propriétés antihypertensives
Des études préliminaires suggèrent que ce composé pourrait être utile dans la prise en charge de l'hypertension. Il peut moduler le tonus vasculaire et la pression artérielle en interagissant avec des récepteurs ou des canaux ioniques spécifiques .
Activité antileishmanienne
La leishmaniose, causée par des parasites protozoaires, reste un problème de santé mondiale. Le this compound a démontré une activité contre les espèces de Leishmania, ce qui en fait une option thérapeutique potentielle .
Ces applications mettent en évidence la polyvalence du composé et son impact potentiel dans divers domaines. Des recherches supplémentaires sont nécessaires pour élucider complètement ses mécanismes d'action et optimiser son utilisation thérapeutique. Gardez à l'esprit que cette analyse est basée sur la littérature existante, et des études en cours pourraient révéler des applications ou des améliorations supplémentaires . Si vous souhaitez des informations plus détaillées sur un aspect spécifique, n'hésitez pas à demander !
Mécanisme D'action
Target of Action
The compound is a derivative of pyrimidothienopyridazine . Compounds in this class have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, and herbicidal activities . .
Mode of Action
It’s worth noting that many antimicrobial and anticancer compounds work by inhibiting essential enzymes or disrupting critical cellular processes .
Biochemical Pathways
Given its reported antimicrobial and anticancer activities, it may interfere with pathways essential for cell growth and division .
Result of Action
The compound has shown promising inhibitory activity against Gram-positive bacteria, and potent inhibition against fungi . .
Propriétés
IUPAC Name |
ethyl 5-[(3,4-diethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6S/c1-4-33-19-13-12-16(14-20(19)34-5-2)23(30)27-24-21-18(15-36-24)22(26(32)35-6-3)28-29(25(21)31)17-10-8-7-9-11-17/h7-15H,4-6H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYZKBJUKZZHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=CC=C4)C(=O)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Heptyl-2-[4-(4-nonylcyclohexyl)phenyl]pyridine](/img/structure/B2499761.png)





![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2499770.png)

![7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2499773.png)
![2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide](/img/structure/B2499777.png)

![(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2499780.png)
